

(R)-SCH 42495: A Technical Overview of a Neutral Endopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-SCH 42495	
Cat. No.:	B12429215	Get Quote

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Abstract

(R)-SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). By blocking the degradation of natriuretic peptides, **(R)-SCH 42495** elicits vasodilatory and diuretic effects, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for the study of **(R)-SCH 42495**.

Chemical Structure and Properties

(R)-SCH 42495 is chemically known as ethyl (2R)-2-{[(2S)-2-(acetylthiomethyl)-3-(2-methylphenyl)propanoyl]amino}-4-(methylthio)butanoate. It is systemically hydrolyzed to its active metabolite, SCH 42354, which contains a free thiol group essential for its inhibitory activity against the zinc-containing active site of neutral endopeptidase.



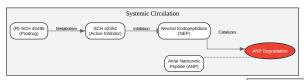
Property	Value
Chemical Formula	C20H29NO4S2
Molecular Weight	427.58 g/mol
SMILES	CCOC(=0)INVALID-LINKNC(=0)INVALID- LINKCSC(=0)C
InChI Key	ZVQXPUMRSJGLSF-MSOLQXFVSA-N
Active Metabolite	SCH 42354

Mechanism of Action and Signaling Pathway

(R)-SCH 42495 functions as a prodrug, which upon oral administration, is metabolized to the active NEP inhibitor, SCH 42354. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides, including atrial natriuretic peptide (ANP).

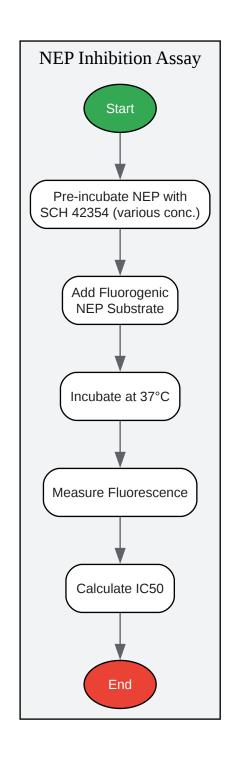
By inhibiting NEP, SCH 42354 leads to an increase in the circulating levels of ANP. ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.

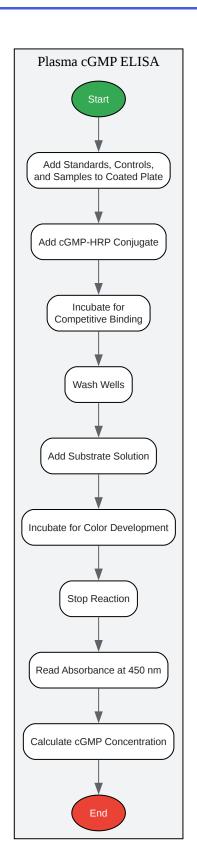












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 To cite this document: BenchChem. [(R)-SCH 42495: A Technical Overview of a Neutral Endopeptidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429215#chemical-structure-and-properties-of-r-sch-42495]

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